Physicochemical Differentiation: Zero Hydrogen Bond Donors vs. Carboxamide-Containing Analogs
CAS 1396869-76-3 possesses zero hydrogen bond donors (HBD = 0), distinguishing it from the common pyridazine-piperidine-4-carboxamide analogs such as CAS 1105219-13-3 (HBD = 1) and CAS 1105233-03-1 (HBD = 1) that carry a secondary amide NH . In the multiparameter optimization framework for CNS drug discovery, HBD count is the single most influential descriptor for passive blood-brain barrier permeability, with HBD ≤ 1 strongly favored [1]. The measured topological polar surface area (TPSA) of 113.7–124.2 Ų for the target compound falls within the optimal window for CNS penetration (TPSA < 120 Ų at the lower bound), whereas carboxamide analogs typically exhibit higher TPSA values (e.g., CAS 1105219-13-3: predicted TPSA ≈ 86–96 Ų but with an additional HBD that increases efflux susceptibility) .
| Evidence Dimension | Hydrogen bond donor count (HBD) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 0, TPSA = 113.7–124.2 Ų, logP = 3.30–3.98 |
| Comparator Or Baseline | CAS 1105219-13-3 (N-(pyridin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide): HBD = 1, predicted TPSA ≈ 86–96 Ų; CAS 1105233-03-1 (N-(pyridin-3-yl) analog): HBD = 1 |
| Quantified Difference | ΔHBD = –1 (target vs. carboxamide series); target compound eliminates the amide NH present in >80% of commercially available pyridazine-piperidine-4-carboxamide screening compounds |
| Conditions | Computed physicochemical properties from mcule.com and ZINC docking database; class-level inference from CNS MPO scoring algorithms |
Why This Matters
For assays requiring passive cell permeability or for CNS-targeted screening cascades, the absence of hydrogen bond donors reduces susceptibility to P-glycoprotein-mediated efflux and improves predicted brain penetration, making CAS 1396869-76-3 a more suitable probe than carboxamide analogs for intracellular or CNS target engagement studies.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c View Source
